![molecular formula C18H19NO4 B4974917 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoicacid](/img/structure/B4974917.png)
2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2-Phenylethyl)carbamoyl]phenoxy}propanoic acid is an organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by the presence of a phenoxy group attached to a propanoic acid moiety, with a phenylethylcarbamoyl substituent on the phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzoic acid with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. This results in the formation of 4-(2-phenylethyl)phenol.
Carbamoylation: The phenoxy intermediate is then reacted with an isocyanate derivative, such as phenylethyl isocyanate, to introduce the carbamoyl group, forming 4-[(2-phenylethyl)carbamoyl]phenol.
Esterification: The final step involves the esterification of the carbamoyl phenol with 2-bromopropanoic acid under basic conditions to yield 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.
類似化合物との比較
Similar Compounds
Phenylalanine Derivatives: Compounds containing phenylalanine or its derivatives, such as N-phenylacetyl-L-phenylalanine.
Phenoxyacetic Acids: Compounds with a phenoxy group attached to an acetic acid moiety, such as 2-phenoxyacetic acid.
Uniqueness
2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylethylcarbamoyl substituent and propanoic acid moiety differentiate it from other phenylalanine derivatives and phenoxyacetic acids, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(18(21)22)23-16-9-7-15(8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORGRYSHFBUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
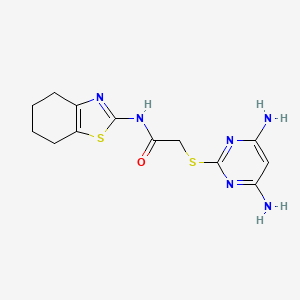
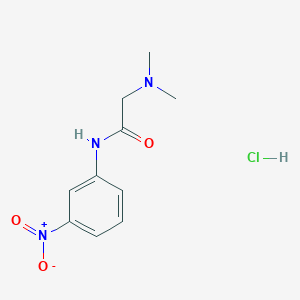
![N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)
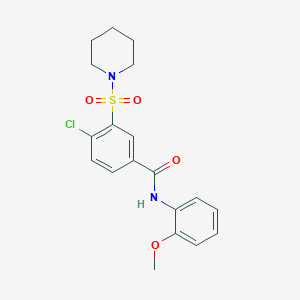
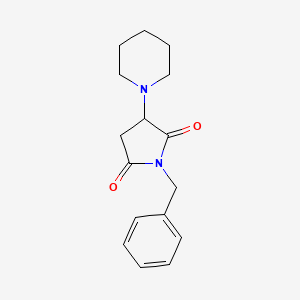
![3-chloro-N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)
![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)
![N-(4-methylphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B4974909.png)
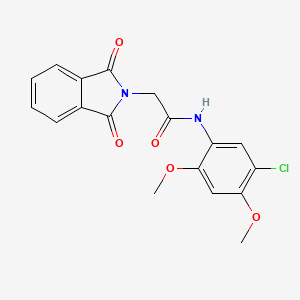
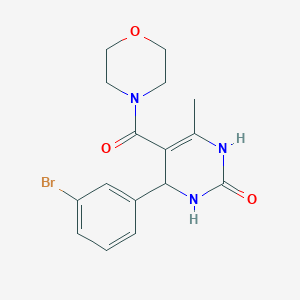
![N-[[3-(furan-2-yl)phenyl]methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B4974937.png)
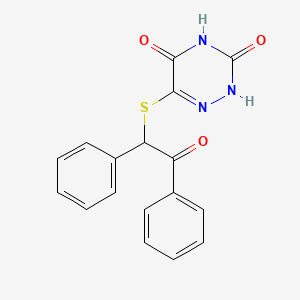
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
